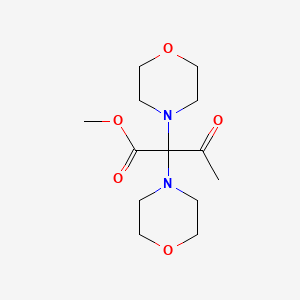![molecular formula C14H12FN5O2S B5604404 4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)
4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals known for their complex synthesis and diverse potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
The synthesis of related thiazole compounds often involves chemoselective thionation-cyclization of enamides or other precursors (Kumar, Parameshwarappa, & Ila, 2013). Advanced synthesis techniques include microwave-assisted synthesis and Suzuki and Chan-Evans-Lam coupling for the production of various biaryl derivatives (Novanna, Kannadasan, & Shanmugam, 2020).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are typically employed for the structural characterization of these compounds. For instance, similar compounds have been structurally characterized using X-ray diffraction studies (Willer et al., 2013).
Chemical Reactions and Properties
The chemical reactions of thiazole derivatives can involve condensation reactions with various amines, leading to the formation of novel derivatives with potential bioactive properties (Eleev, Kutkin, & Zhidkov, 2015). These reactions are often influenced by the presence of fluorine and other substituents on the aromatic rings.
Physical Properties Analysis
The physical properties of thiazole derivatives can vary widely depending on their specific molecular structure. However, they generally exhibit properties suitable for potential applications in materials science and pharmacology.
Chemical Properties Analysis
Thiazole derivatives exhibit a range of chemical properties, including the ability to participate in various organic reactions. They often show interesting photophysical properties, which make them suitable for applications in fields like dye and pigment manufacturing (Novanna, Kannadasan, & Shanmugam, 2020).
Propriétés
IUPAC Name |
4-amino-2-(2-fluoroanilino)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-7-6-10(20-22-7)18-13(21)11-12(16)19-14(23-11)17-9-5-3-2-4-8(9)15/h2-6H,16H2,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPZLIUDSMBWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)


